molecular formula C19H23NO3 B5220044 4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide

4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5220044
M. Wt: 313.4 g/mol
InChI Key: NEHPPFGUHTXKFO-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group attached to the benzene ring and a methoxy-methylphenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-5-12-23-16-9-7-15(8-10-16)19(21)20-17-13-14(2)6-11-18(17)22-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHPPFGUHTXKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-5-methylphenylamine to form the benzamide core.

    Introduction of the Butoxy Group: The butoxy group can be introduced by reacting the benzamide core with butanol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-butoxy-N-(2-formyl-5-methylphenyl)benzamide.

    Reduction: Formation of 4-butoxy-N-(2-methoxy-5-methylphenyl)benzylamine.

    Substitution: Formation of 4-alkoxy-N-(2-methoxy-5-methylphenyl)benzamide.

Scientific Research Applications

4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-methoxyphenyl)benzamide
  • 4-butoxy-N-(2-methylphenyl)benzamide
  • 4-butoxy-N-(2-methoxy-5-chlorophenyl)benzamide

Uniqueness

4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both the butoxy and methoxy-methylphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to similar compounds.

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